2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“2-(2,6-Difluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is also known as “(2,6-Difluoro-4-isopropoxyphenyl)boronic acid” with a CAS number of 2096337-66-3 . It is a chemical compound with the linear formula C9H11BF2O3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with two fluorine atoms, an isopropoxy group, and a boronic acid group . The molecular weight is 215.99 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere . The exact boiling point is not specified .Scientific Research Applications
Synthesis and Application in Material Science
- Synthesis of Pinacolylboronate-Substituted Stilbenes : This compound has been used in synthesizing a series of novel stilbene derivatives. These compounds show potential as intermediates for creating new materials for LCD technology and are being tested for therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Crystallography and Structural Analysis
- Crystal Structure Analysis : The compound has been used in structural studies, particularly in crystallography, to understand its molecular configuration and properties (Seeger & Heller, 1985).
Polymer Synthesis
- Polymer Synthesis : It's involved in the precision synthesis of poly(3-hexylthiophene) through Suzuki-Miyaura coupling polymerization. This process is crucial for producing polymers with narrow molecular weight distribution and high regioregularity (Yokozawa et al., 2011).
Synthesis of Other Chemical Compounds
- Synthesis of Mercapto- and Piperazino-Methyl-Phenylboronic Acid Derivatives : This compound has been used to create derivatives with potential inhibitory activity against serine proteases (Spencer et al., 2002).
Development of Organic Electronic Materials
- Development of Deeply Colored Polymers : The compound plays a role in the synthesis of polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units. These polymers are deeply colored and show potential for use in organic electronic materials (Welterlich et al., 2012).
Electrophilic Substitution Reactions
- Involvement in Electrochemical Properties and Reactions : The compound has been analyzed for its electrochemical properties, especially in electrophilic substitution reactions involving sulfur-containing organoboron compounds (Tanigawa et al., 2016).
Synthesis of Boronic Ester
- Synthesis of Aryl Boronic Ester : It's used in the synthesis of aryl boronic esters through equilibration of mixtures of boronic and borinic acid derivatives (Hawkins et al., 2008).
Medicinal Chemistry and Drug Development
- Development of Lipogenic Inhibitors : The compound has been incorporated into the synthesis of stilbenes as potential lipogenic inhibitors, showing promise in lipid-lowering drug development (Das et al., 2011).
Mechanism of Action
The exact mode of action would depend on the specific target of the compound. For example, if the target is an enzyme, the boronic acid might inhibit its activity by binding to its active site. This could affect various biochemical pathways depending on the role of the enzyme .
In terms of pharmacokinetics, boronic acids are generally well absorbed and distributed in the body. Their metabolic stability and elimination can vary widely depending on their chemical structure .
The result of the compound’s action would depend on the specific cellular effects of modulating its target. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Finally, the action of the compound could be influenced by various environmental factors, such as pH and the presence of other molecules that can interact with it. For example, the reactivity of boronic acids is known to be highly dependent on pH .
Safety and Hazards
Properties
IUPAC Name |
2-(2,6-difluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BF2O3/c1-9(2)19-10-7-11(17)13(12(18)8-10)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDIJDBPMFZGREZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)OC(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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